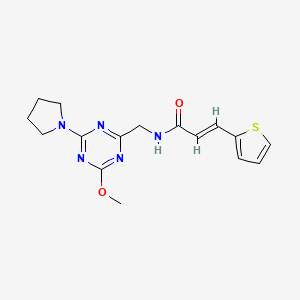
(E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H19N5O2S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule that exhibits potential biological activities due to its complex structure, which includes a triazine moiety and a thiophene ring. This article explores its biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
Molecular Formula and Weight
- Molecular Formula : C16H23N7O2
- Molecular Weight : 345.407 g/mol
Structural Features
The compound features:
- A triazine ring , which is commonly associated with herbicidal activity.
- A thiophene ring , known for its role in various biological activities.
- A pyrrolidine group , enhancing its potential interactions with biological targets.
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:
- Antitumor activity : The presence of the triazine moiety suggests potential interactions with cellular mechanisms involved in cancer proliferation.
- Antimicrobial properties : The thiophene ring may contribute to the inhibition of microbial growth.
Case Studies
- Anticancer Activity :
-
Herbicidal Activity :
- The triazine structure is prevalent in commercial herbicides. Preliminary studies indicate that this compound may exhibit herbicidal properties, warranting further exploration of its efficacy against specific plant species .
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies can provide insights into the compound's interactions with biological targets by correlating structural features with biological activity. Such analyses are essential for predicting the compound's pharmacological profile and optimizing its efficacy .
Synthetic Pathways
The synthesis of this compound can be achieved through several methodologies:
- Condensation Reactions : Combining appropriate precursors under controlled conditions to form the target compound.
- Functional Group Modifications : Introducing specific functional groups to enhance biological activity.
Characterization Techniques
Characterization of the synthesized compound is typically performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure.
- Mass Spectrometry (MS) : To determine molecular weight and purity.
Pharmaceutical Research
The unique structural features of this compound position it as a candidate for further pharmaceutical development. Potential applications include:
- Development of new anticancer drugs.
- Creation of novel herbicides with reduced environmental impact.
Future Directions
Future research should focus on:
- In vitro and In vivo Studies : To evaluate the pharmacodynamics and pharmacokinetics of the compound.
- Safety Profiles : Conducting toxicity studies to assess the safety of the compound for potential therapeutic use.
Propiedades
IUPAC Name |
(E)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-23-16-19-13(18-15(20-16)21-8-2-3-9-21)11-17-14(22)7-6-12-5-4-10-24-12/h4-7,10H,2-3,8-9,11H2,1H3,(H,17,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULTUYJTWBSVHX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













